5-Thiomethyl-2-methoxy-benzenethiol
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Overview
Description
2-Methoxy-5-(methylthio)benzenethiol is an organic compound with the molecular formula C8H10OS2. It is a sulfur-containing aromatic compound, characterized by the presence of both methoxy and methylthio groups attached to a benzene ring. This compound is known for its distinct odor and is used in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methoxy-5-(methylthio)benzenethiol can be synthesized through several methods:
From 2-Methoxyphenol: The starting material, 2-methoxyphenol, undergoes a series of reactions including methylation and thiolation. The process involves the use of reagents such as methyl iodide and thiourea, followed by hydrolysis to yield the desired product.
From 2-Methoxybenzene: Another route involves the direct thiolation of 2-methoxybenzene using sulfur and a reducing agent like zinc. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of 2-Methoxy-5-(methylthio)benzenethiol.
Industrial Production Methods
In industrial settings, the production of 2-Methoxy-5-(methylthio)benzenethiol typically involves large-scale synthesis using optimized reaction conditions. The process includes:
Batch Reactors: Utilizing batch reactors where the reactants are mixed and allowed to react over a specified period.
Continuous Flow Reactors: Employing continuous flow reactors for a more efficient and controlled synthesis process, ensuring consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-5-(methylthio)benzenethiol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding thiols.
Substitution: The methoxy and methylthio groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or alcohols.
Major Products Formed
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Thiols.
Substitution Products: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
2-Methoxy-5-(methylthio)benzenethiol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of fragrances and flavoring agents due to its distinct odor.
Mechanism of Action
The mechanism of action of 2-Methoxy-5-(methylthio)benzenethiol involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites, thereby affecting their catalytic activity.
Molecular Pathways: It may interact with cellular pathways involved in oxidative stress and inflammation, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-Methoxybenzenethiol: Lacks the methylthio group, making it less versatile in certain chemical reactions.
2-Methoxythiophenol: Similar structure but different functional group positioning, affecting its reactivity and applications.
2-Mercaptoanisole: Another sulfur-containing aromatic compound with distinct properties.
Uniqueness
2-Methoxy-5-(methylthio)benzenethiol is unique due to the presence of both methoxy and methylthio groups, which confer specific chemical reactivity and potential biological activities not found in similar compounds.
Properties
Molecular Formula |
C8H10OS2 |
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Molecular Weight |
186.3 g/mol |
IUPAC Name |
2-methoxy-5-methylsulfanylbenzenethiol |
InChI |
InChI=1S/C8H10OS2/c1-9-7-4-3-6(11-2)5-8(7)10/h3-5,10H,1-2H3 |
InChI Key |
MWTBGEISMVEHJC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)SC)S |
Origin of Product |
United States |
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